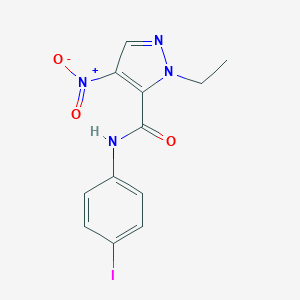
1-ETHYL-N-(4-IODOPHENYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-N-(4-IODOPHENYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an ethyl group, a nitro group, an iodophenyl group, and a carboxamide group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N-(4-IODOPHENYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the ethyl group: Alkylation of the pyrazole ring with an ethyl halide in the presence of a base.
Introduction of the iodophenyl group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using an appropriate iodophenyl precursor.
Formation of the carboxamide group: This can be achieved by reacting the pyrazole derivative with an appropriate amine and a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N-(4-IODOPHENYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodophenyl group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, base (e.g., NaOH), solvent (e.g., DMF).
Coupling Reactions: Palladium catalysts, bases (e.g., K2CO3), solvents (e.g., toluene).
Major Products
Reduction of the nitro group: 1-ethyl-4-amino-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide.
Substitution of the iodophenyl group: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be studied for its potential as a pharmaceutical intermediate or active compound with biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can be used as a probe or tool compound to study biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-ETHYL-N-(4-IODOPHENYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the iodophenyl group may facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-4-nitro-1H-pyrazole-5-carboxamide: Lacks the iodophenyl group.
4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide: Lacks the ethyl group.
1-ethyl-4-amino-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide: Has an amino group instead of a nitro group.
Uniqueness
1-ETHYL-N-(4-IODOPHENYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of the nitro group, iodophenyl group, and carboxamide group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H11IN4O3 |
|---|---|
Molecular Weight |
386.15 g/mol |
IUPAC Name |
2-ethyl-N-(4-iodophenyl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11IN4O3/c1-2-16-11(10(7-14-16)17(19)20)12(18)15-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,15,18) |
InChI Key |
TXERWSYVFFKGHI-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


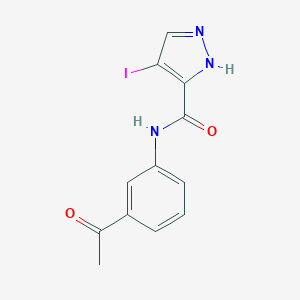

![N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B213590.png)
![METHYL 4-METHYL-3-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE](/img/structure/B213591.png)
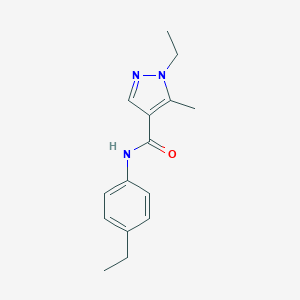
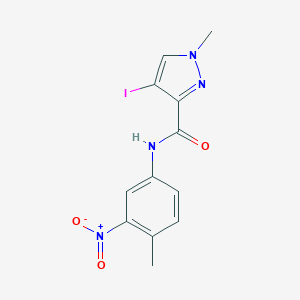
![N-(4-acetylphenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B213596.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![4-bromo-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide](/img/structure/B213600.png)
![3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-CHLORO-3-PYRIDYL)BENZAMIDE](/img/structure/B213604.png)
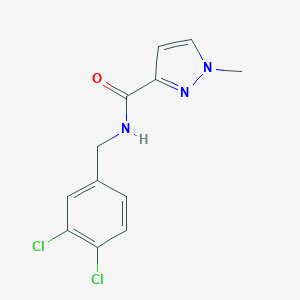
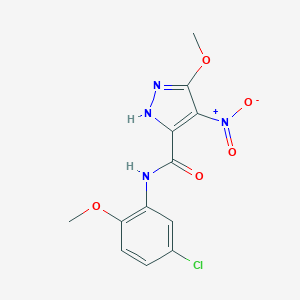
![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
